molecular formula C16H26ClNO3 B13792392 2-(4-Chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium CAS No. 28100-38-1

2-(4-Chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium

Cat. No.: B13792392
CAS No.: 28100-38-1
M. Wt: 315.83 g/mol
InChI Key: MRWZVKCAGYCHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diisopropylammonium group and a chlorophenoxy moiety. It is often studied for its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate typically involves the reaction of 2-(p-chlorophenoxy)-2-methylpropionic acid with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.

    Industry: It finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenoxy)-2-methylpropionic acid: A closely related compound with similar structural features.

    Clofibric acid: Another compound with a chlorophenoxy group, known for its lipid-lowering properties.

    2-(p-Chlorophenoxy)-3-phenylpropionic acid: A derivative with additional phenyl substitution.

Uniqueness

Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropylammonium moiety enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

28100-38-1

Molecular Formula

C16H26ClNO3

Molecular Weight

315.83 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium

InChI

InChI=1S/C10H11ClO3.C6H15N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5(2)7-6(3)4/h3-6H,1-2H3,(H,12,13);5-7H,1-4H3

InChI Key

MRWZVKCAGYCHFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C(C)C.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.